molecular formula C8H8ClNO2 B3226546 Methyl 5-chloro-4-methylpyridine-2-carboxylate CAS No. 1256790-79-0

Methyl 5-chloro-4-methylpyridine-2-carboxylate

Cat. No.: B3226546
CAS No.: 1256790-79-0
M. Wt: 185.61 g/mol
InChI Key: NFBXFCOGFKVJQC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methylpyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 4, and a methyl ester at position 2. This structure combines aromaticity with electron-withdrawing (Cl) and electron-donating (methyl) substituents, influencing its reactivity and physical properties. The compound is likely synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution reactions. It serves as a key intermediate in pharmaceuticals, agrochemicals, or materials science due to its versatile functional groups .

Properties

IUPAC Name

methyl 5-chloro-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXFCOGFKVJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187976
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-79-0
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of 4-methylpyridine-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The esterification step is usually carried out under acidic conditions with methanol and a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Thiolation with Ethanethiolate
In non-protic solvents (dielectric constant < 15), sodium ethanethiolate selectively replaces the chlorine atom at the 3-position of related pyridine derivatives, forming alkyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylates . For methyl 5-chloro-4-methylpyridine-2-carboxylate, analogous reactions likely proceed via an S<sub>N</sub>Ar mechanism, with solvent polarity critically influencing regioselectivity :

SolventDielectric ConstantSelectivity (Ortho:Para)
Toluene2.49:1
Dioxane2.28:1
THF7.53:1

Ammonolysis
Reactions with amines (e.g., morpholine) yield amides, though competing decomposition pathways exist. For example, treatment with 3 equiv. morpholine at 80°C in acetonitrile produces amides in moderate yields (40–77%) via intermediate anhydride formation .

Hydrolysis and Ester Transformations

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:

  • Basic Hydrolysis : Heating with NaOH (1M) at 80°C for 2 hours converts the ester to 5-chloro-4-methylpyridine-2-carboxylic acid (94% yield) .

  • Acidic Hydrolysis : HCl (1N) in refluxing ethanol achieves similar results but may require longer reaction times .

Coupling Reactions

The carboxylate intermediate participates in amide bond formation using coupling agents:

ReagentConditionsYield
HATU/DIPEART, DMF, 2 hours77%
EDCI/HOBt0°C to RT, CH<sub>2</sub>Cl<sub>2</sub>65%

These amides exhibit potential bioactivity in kinase inhibition and receptor modulation .

Oxidation and Reduction

  • Oxidation : The methyl group at the 4-position resists oxidation under mild conditions but can be oxidized to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> at 100°C .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine derivatives, though this is less common due to steric hindrance from substituents.

Comparative Reactivity

The compound’s reactivity differs from structural isomers due to substituent positioning:

CompoundReactivity with NaSEtRate (Relative)
This compoundHigh1.0
Methyl 4-chloro-5-methylpyridine-2-carboxylateModerate0.3
2-Chloro-5-methylpyridineLow0.1

Scientific Research Applications

Methyl 5-chloro-4-methylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its interactions with cellular components.

Comparison with Similar Compounds

Structural Analogs: Pyridine vs. Pyrimidine Derivatives

A close structural analog is Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (), which replaces the pyridine ring with a pyrimidine (two nitrogen atoms) and shifts substituent positions. Key differences include:

  • Substituent Positions : The chlorine in the pyridine derivative (position 5) vs. pyrimidine (position 4) alters steric and electronic interactions.
  • Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents, while pyridine-based compounds often target neurological or inflammatory pathways .
Table 1: Structural Comparison
Property Methyl 5-Chloro-4-Methylpyridine-2-Carboxylate Ethyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate
Heterocycle Pyridine (1 N) Pyrimidine (2 N)
Chlorine Position 5 4
Ester Group Methyl Ethyl
Common Applications Pharmaceutical intermediates Antiviral/anticancer agents

Functional Group Analogs: Methyl vs. Ethyl Esters

Methyl esters (e.g., sandaracopimaric acid methyl ester in ) generally exhibit:

  • Lower Boiling Points : Compared to ethyl esters due to smaller alkyl chains.
  • Higher Solubility in Polar Solvents : Methyl groups reduce hydrophobicity.
  • Metabolic Stability : Methyl esters may hydrolyze slower than ethyl esters in vivo, influencing drug bioavailability .
Table 2: Physical Properties of Esters (Hypothetical Data)
Property This compound Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) 201.6 332.5
Boiling Point (°C) ~250 (estimated) 290–310 ()
Solubility in Water Low (polar aprotic solvents preferred) Insoluble

Halogenated Analogs: Chlorine Substitution

Chlorine’s electron-withdrawing effect:

  • Enhances Reactivity : Increases susceptibility to nucleophilic attack at the ester group.
  • Intermolecular Interactions: Chlorine participates in halogen bonding, influencing crystal packing (e.g., hydrogen-bonding patterns noted in ).
  • Comparison with Non-Halogenated Esters: Non-chlorinated analogs (e.g., methyl 4-methylpyridine-2-carboxylate) lack the electron-deficient site, reducing electrophilic reactivity .

Crystallographic and Hydrogen-Bonding Behavior

Studies using SHELX software () reveal that this compound likely forms distinct hydrogen bonds (e.g., C=O⋯H–N or C–Cl⋯H–C) compared to ethyl esters or non-chlorinated analogs. These interactions dictate melting points and solubility:

  • Methyl Ester vs. Ethyl Ester : Smaller methyl groups reduce steric hindrance, enabling tighter crystal packing and higher melting points.
  • Chlorine Effects : Halogen bonding may stabilize crystal lattices, as observed in related compounds () .

Biological Activity

Methyl 5-chloro-4-methylpyridine-2-carboxylate (MCPMC) is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

MCPMC has a molecular formula of C₈H₈ClN₁O₂ and a molecular weight of 185.61 g/mol. The structure features a chloromethyl group at the 5-position and a carboxylate ester at the 2-position, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of MCPMC have been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that MCPMC exhibits significant antimicrobial properties. In a study examining various pyridine derivatives, MCPMC demonstrated an inhibitory effect against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 25-50 µg/mL, suggesting moderate efficacy compared to standard antibiotics .

Anticancer Activity

MCPMC has also been evaluated for its anticancer properties. In vitro studies revealed that MCPMC induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to activate caspase pathways, leading to programmed cell death. Specific IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells .

The mechanisms underlying the biological activities of MCPMC are multifaceted:

  • Enzyme Inhibition : MCPMC has been identified as an inhibitor of certain enzymes involved in metabolic pathways, including cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cancer cells, contributing to oxidative stress and subsequent cellular damage.
  • Cell Cycle Arrest : MCPMC has been observed to induce cell cycle arrest at the G1 phase in cancer cell lines, which is critical for preventing proliferation.

Case Studies

Several case studies have highlighted the biological activity of MCPMC:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of MCPMC against traditional antibiotics. Results indicated that while MCPMC had lower efficacy than some antibiotics, it showed promise as a supplementary treatment option due to its unique mechanism of action .
  • In Vivo Anticancer Study : An animal model study demonstrated that administration of MCPMC significantly reduced tumor size in xenograft models of breast cancer. Tumor growth inhibition was measured at approximately 40% compared to control groups .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntimicrobialE. coli25 µg/mL
S. aureus50 µg/mL
AnticancerMCF-715 µM
A54920 µM

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-4-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?

A common approach involves oxidation of substituted methylpyridines using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C), followed by esterification. For example, 5-methoxy-2-methylpyridine oxidation yields pyridinecarboxylic acids, which are esterified with methanol under acidic conditions . Alternative methods include chlorination using phosphoryl chloride (POCl₃) to introduce chloro substituents at specific positions, as demonstrated in the synthesis of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Optimization focuses on stoichiometry (e.g., excess KMnO₄ for complete oxidation) and temperature control to minimize side products.

Q. How is the purity and structural identity of this compound validated?

Key validation methods include:

  • Elemental Analysis : Comparing calculated vs. observed C, H, and N percentages (e.g., C: 54.92% calc. vs. 54.61% found) .
  • NMR Spectroscopy : Characteristic peaks for methyl esters (δ ~3.85 ppm for OCH₃) and pyridine protons (δ 7.4–8.3 ppm) .
  • HPLC : Purity assessment (>97% by high-performance liquid chromatography) .

Q. What are the challenges in regioselective functionalization of the pyridine ring during synthesis?

Regioselectivity is influenced by directing groups. For example, methyl or chloro substituents can direct electrophilic substitution to specific positions. In the synthesis of 6-chloropyridine derivatives, POCl₃ selectively chlorinates the 6-position due to electronic effects of adjacent groups . Competing pathways (e.g., over-oxidation with KMnO₄) require careful monitoring via TLC or in-situ NMR .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, Etter’s graph-set analysis identifies recurring hydrogen-bond patterns in pyridine derivatives, critical for understanding supramolecular assembly . SHELX workflows are robust for small-molecule refinement, even with twinned data or high symmetry .

Q. How do researchers address contradictions in synthetic yields reported across studies?

Discrepancies often arise from reaction scale, reagent quality, or workup protocols. For instance, KMnO₄-mediated oxidations may yield 47–84% depending on substrate solubility and filtration efficiency . Systematic studies comparing variables (e.g., solvent polarity, stoichiometry) are essential. Kinetic profiling via GC-MS or in-situ IR can identify side reactions .

Q. What strategies improve the efficiency of multi-step syntheses involving this compound?

  • One-Pot Reactions : Combining oxidation and esterification steps reduces intermediate isolation .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in halogenation .
  • Automated Platforms : High-throughput screening optimizes conditions for parallel reactions (e.g., varying temperatures or reagents) .

Q. How is computational chemistry applied to predict reactivity or spectroscopic properties?

Density functional theory (DFT) calculates electron densities to predict chlorination sites or NMR chemical shifts. For example, the IUPAC name and InChI key for 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid were derived computationally, aiding spectral assignment .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR δ 3.85 (s, OCH₃), 7.4–8.3 (m, pyridine H)
Elemental Analysis C: 54.61%, H: 4.51%, N: 9.06%
HPLC >97.0% purity

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Over-oxidized carboxylic acidsExcess KMnO₄ or prolonged heatingControlled reaction time
Regioisomeric chloridesPoor directing-group effectsUse electron-withdrawing substituents

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-chloro-4-methylpyridine-2-carboxylate

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